

# An In-depth Technical Guide to the Spectral Data of Octanal

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Octanal
CAS No.:	9006-52-4
Cat. No.:	B600720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **octanal**. Detailed experimental protocols and structured data tables are presented to facilitate the identification and characterization of this compound.

## Introduction to Octanal

**Octanal** (C<sub>8</sub>H<sub>16</sub>O), also known as caprylaldehyde, is an eight-carbon saturated aldehyde. It is a colorless liquid with a characteristic fruity odor and is found naturally in citrus oils. **Octanal** is used in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis. Accurate spectral analysis is crucial for its quality control and for monitoring its presence in various matrices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **octanal** exhibits distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is significantly deshielded and appears at a characteristic downfield chemical shift.

Table 1:  $^1\text{H}$  NMR Spectral Data for **Octanal**

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1 (-CHO)	9.76	Triplet (t)	1.9
H-2 (-CH <sub>2</sub> CHO)	2.42	Triplet of doublets (td)	7.4, 1.9
H-3 (-CH <sub>2</sub> CH <sub>2</sub> CHO)	1.63	Quintet	7.4
H-4 to H-7 (-CH <sub>2</sub> -)	1.29	Multiplet	-
H-8 (-CH <sub>3</sub> )	0.88	Triplet (t)	7.0

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the **octanal** molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing at a significantly downfield chemical shift.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **Octanal**

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C-1 (CHO)	202.9
C-2	43.9
C-3	31.6
C-4	29.2
C-5	29.1
C-6	24.2
C-7	22.5
C-8	14.0

Solvent:  $\text{CDCl}_3$ , Frequency: 100 MHz

## Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a liquid aldehyde like **octanal** is as follows:

- Sample Preparation:
  - Dissolve approximately 5-20 mg of the **octanal** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
  - The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.<sup>[1][2]</sup>
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrument Setup:
  - Place the NMR tube in the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Data Acquisition:
  - For  $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
  - For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.[3]
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

### IR Spectral Data

The IR spectrum of **octanal** is characterized by strong absorption bands corresponding to the C=O and C-H vibrations of the aldehyde group.

Table 3: Key IR Absorption Bands for **Octanal**

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
C-H stretch (aldehyde)	2822, 2721	Medium
C-H stretch (aliphatic)	2962, 2925, 2855	Strong
C=O stretch (aldehyde)	1728	Strong
C-H bend (aliphatic)	1465, 1378	Medium

Sample preparation: Neat liquid film

## Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample like **octanal** is as follows:

- Sample Preparation:
  - Place one or two drops of the neat (undiluted) liquid **octanal** onto the surface of a salt plate (e.g., NaCl or KBr).<sup>[4][5]</sup>
  - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
- Instrument Setup:
  - Place the salt plate assembly in the sample holder of the IR spectrometer.
  - Ensure the instrument's beam path is clear.
- Data Acquisition:
  - Acquire a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO<sub>2</sub>, H<sub>2</sub>O) or instrumental interferences.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding frequencies in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

## Mass Spectral Data

The electron ionization (EI) mass spectrum of **octanal** shows a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the parent molecule.

Table 4: Major Fragment Ions in the Mass Spectrum of **Octanal**

$m/z$	Relative Intensity (%)	Proposed Fragment Ion
41	100	$[\text{C}_3\text{H}_5]^+$
43	95	$[\text{C}_3\text{H}_7]^+$ or $[\text{C}_2\text{H}_3\text{O}]^+$
44	85	$[\text{C}_2\text{H}_4\text{O}]^+$ (McLafferty rearrangement)
57	70	$[\text{C}_4\text{H}_9]^+$
70	35	$[\text{C}_5\text{H}_{10}]^+$
84	25	$[\text{M} - \text{C}_2\text{H}_4\text{O}]^+$
128	5	$[\text{M}]^+$ (Molecular Ion)

Ionization method: Electron Ionization (EI) at 70 eV

## Experimental Protocol for Mass Spectrometry

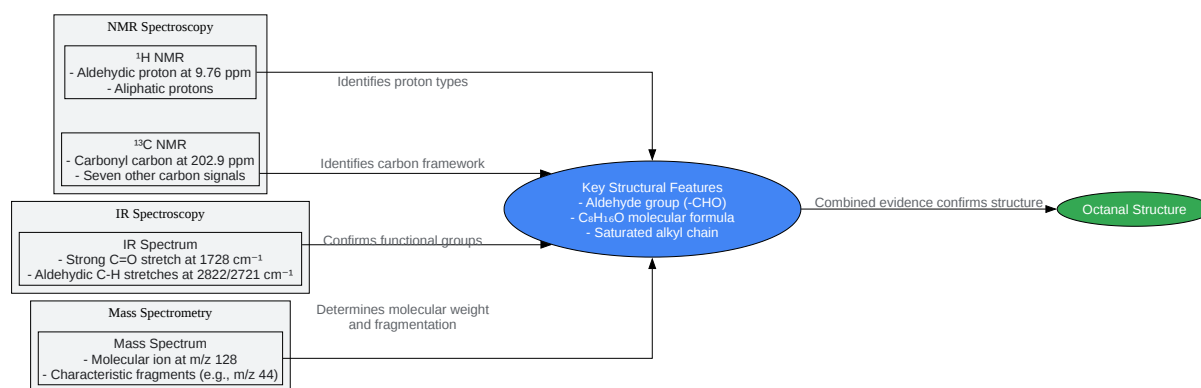
A general protocol for obtaining an EI mass spectrum of a liquid sample like **octanal**, often coupled with gas chromatography (GC), is as follows:

- Sample Introduction (via GC):
  - Prepare a dilute solution of **octanal** in a volatile organic solvent (e.g., hexane or dichloromethane).
  - Inject a small volume (typically 1  $\mu\text{L}$ ) of the solution into the gas chromatograph.
  - The GC separates the components of the sample, and the **octanal** peak is then introduced into the mass spectrometer.
- Ionization:
  - In the ion source, the gaseous **octanal** molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the removal of an electron from the molecule, forming a positively charged molecular ion ( $[\text{M}]^+$ ).
- Fragmentation:
  - The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
- Mass Analysis:
  - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - The separated ions are detected, and their abundance is recorded.

- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Data Interpretation and Structural Elucidation

The combined spectral data provides unambiguous evidence for the structure of **octanal**.

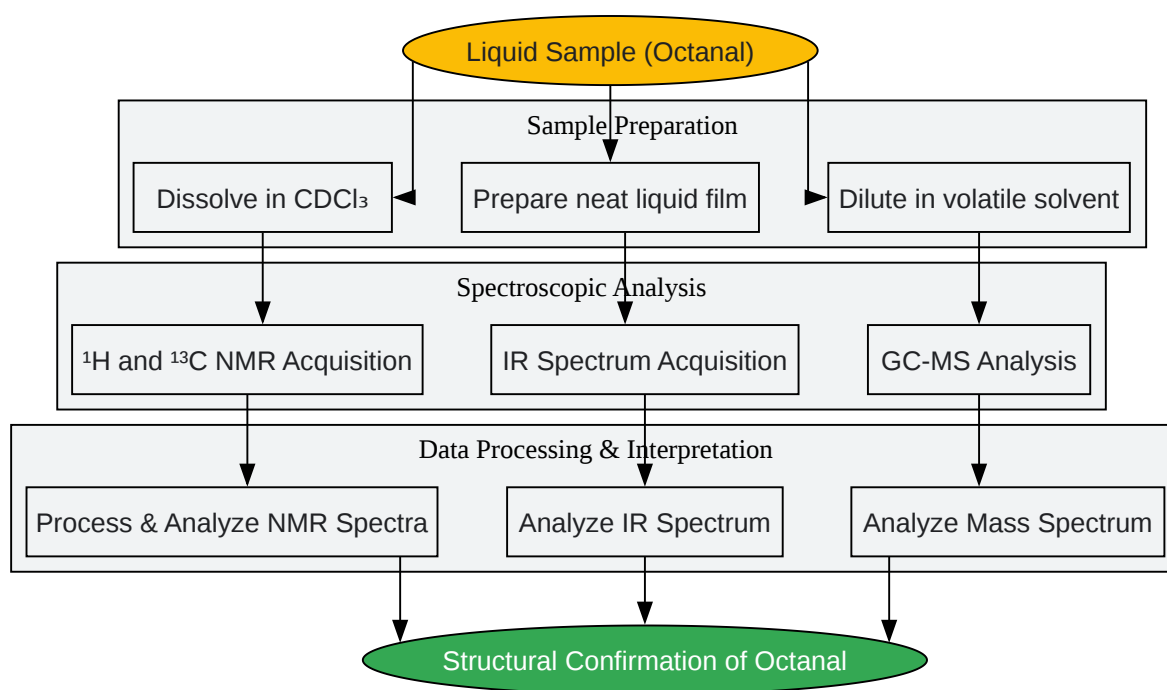


[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **octanal** using combined spectral data.

## Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample such as **octanal**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]

- [2. publish.uwo.ca](https://publish.uwo.ca) [[publish.uwo.ca](https://publish.uwo.ca)]
- [3. benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- [4. orgchemboulder.com](https://orgchemboulder.com) [[orgchemboulder.com](https://orgchemboulder.com)]
- [5. webassign.net](https://webassign.net) [[webassign.net](https://webassign.net)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Octanal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600720/docs#an-in-depth-technical-guide-to-the-spectral-data-of-octanal>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)

